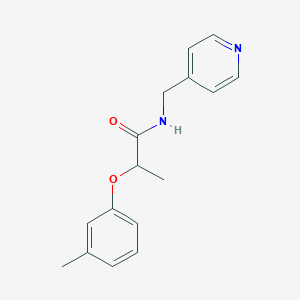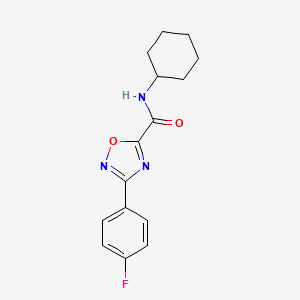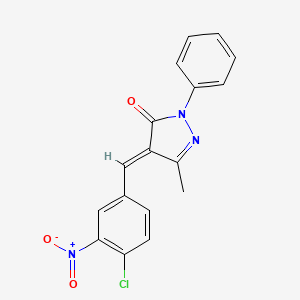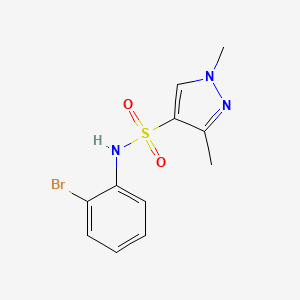
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mechanism of Action
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in synaptic transmission and plasticity in the brain. By blocking this receptor, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can modulate the activity of the cholinergic system and affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can modulate the activity of the cholinergic system, leading to changes in synaptic plasticity, learning, and memory. Additionally, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have anti-inflammatory and analgesic effects, potentially through its interaction with the endocannabinoid system.
Advantages and Limitations for Lab Experiments
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages for use in lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its ability to cross the blood-brain barrier. However, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide also has limitations, including its relatively low potency and its potential for off-target effects.
Future Directions
There are several potential future directions for research on 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, including the development of more potent and selective α7 nicotinic acetylcholine receptor antagonists, the investigation of the effects of 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide on other physiological processes, and the exploration of its potential therapeutic applications in neurological and inflammatory disorders. Additionally, the use of 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Synthesis Methods
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 3-methylphenol with 4-pyridinemethanol in the presence of a base, followed by the addition of propanoyl chloride. Alternatively, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using the reaction of 3-methylphenol with 4-pyridinecarboxaldehyde and 2-amino-3-propanol in the presence of a catalyst.
Scientific Research Applications
2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of the nicotinic acetylcholine receptor in the brain, as well as the effects of nicotine on synaptic plasticity. Additionally, 2-(3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide has been used to investigate the role of the endocannabinoid system in the regulation of pain and inflammation.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-4-3-5-15(10-12)20-13(2)16(19)18-11-14-6-8-17-9-7-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSBFTYGFRZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)
![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)
![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)





![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)